REACTION_CXSMILES
|
P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:2].[Cl:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[C:22]1[C:23]2[CH:32]=[C:31]([CH2:33][CH3:34])[S:30][C:24]=2[NH:25][C:26](=O)[CH2:27][N:28]=1>N1C=CC=CC=1>[Cl:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[C:22]1[C:23]2[CH:32]=[C:31]([CH2:33][CH3:34])[S:30][C:24]=2[NH:25][C:26](=[S:2])[CH2:27][N:28]=1
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)C=1C2=C(NC(CN1)=O)SC(=C2)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
ice water
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture is stirred at 60° C for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
TEMPERATURE
|
Details
|
under cooling
|
Type
|
FILTRATION
|
Details
|
the precipitate is collected by suction filtration
|
Type
|
WASH
|
Details
|
washed well with water
|
Type
|
DISSOLUTION
|
Details
|
dissolved in chloroform
|
Type
|
WASH
|
Details
|
The chloroform solution is washed with an aqueous sodium hydrogen carbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with water, dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallized from a mixture of ethanol and chloroform
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1)C=1C2=C(NC(CN1)=S)SC(=C2)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 136% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |